イソフラキシジン

概要

説明

Isofraxidin is a chemical compound found in a variety of plants including Eleutherococcus senticosus . It is a hydroxy coumarin with several biological and pharmacological activities .

Synthesis Analysis

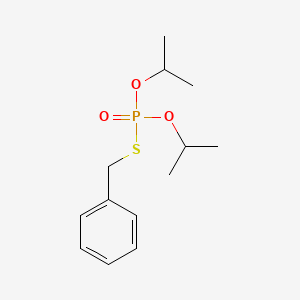

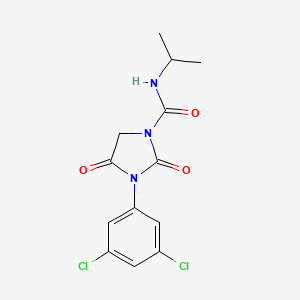

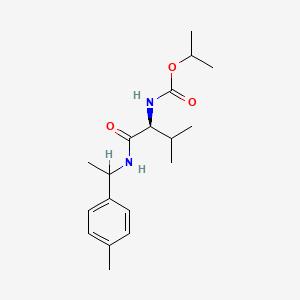

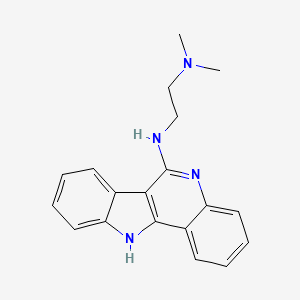

Isofraxidin extraction methods include microwave, mechanochemical, and ultrasound, along with other conventional methods in the presence of semi-polar solvents such as ethyl acetate (EtOAc) . From the synthesis point of view, benzaldehyde derivatives are widely used as precursors for Isofraxidin synthesis .Molecular Structure Analysis

Isofraxidin has a molecular formula of C11H10O5 . Its average mass is 222.194 Da and its monoisotopic mass is 222.052826 Da .Chemical Reactions Analysis

Isofraxidin has been used in the extraction from Acanthopanax senticosus using deep eutectic solvents . This technique was used to establish a rapid method for the analysis of Isofraxidin in Acanthopanax senticosus .Physical And Chemical Properties Analysis

Isofraxidin has a molecular weight of 222.19 . It has a melting point of 145–150 °C . It is predominantly present in a white to yellow color .科学的研究の応用

グリーンセパレーションと抽出

イソフラキシジンは、深共晶溶媒(DES)を用いてハリギリから抽出することができます。これらの溶媒は、水素結合ドナー(HBD)と水素結合アクセプター(HBA)間の分子間水素結合によって合成されます。 これらの溶媒は、従来の有機溶媒に比べて、無毒で、分離抽出効率が高く、環境に優しいです . DESによるイソフラキシジンの抽出率は、エタノールによる抽出率の2〜3倍であることがわかりました .

脳血管疾患の治療

イソフラキシジンを含むハリギリは、脳血管疾患と中枢神経系の障害の臨床治療に使用されます。 これは、急性脳梗塞患者の血脂レベルと内皮細胞機能を著しく改善します .

免疫システムの調節

イソフラキシジンは、免疫細胞(T細胞、B細胞、NK細胞、M細胞など)を促進し、免疫システムをより効率的に調節することができます。 これは、インターロイキンとインターフェロンを媒介し、腫瘍壊死因子などのサイトカインを刺激し、ヒトの免疫力を高め、最終的に抗腫瘍活性を発揮します .

抗うつ様効果

イソフラキシジンは、慢性予測不能な軽度ストレス(CUMS)誘導マウスで抗うつ様効果を示すことがわかりました。 これは、うつ病様行動による体重増加とショ糖消費量のCUMS誘導減少を逆転させる可能性があります .

神経変性疾患

イソフラキシジンは、神経変性疾患に有益な特性を持ついくつかの伝統的な機能性植物の有効成分です .

視床下部-下垂体-副腎(HPA)軸の過活動の抑制

イソフラキシジンは、CUMS誘導のHPA軸の過活動後に、血清中のコルチコステロン(CORT)、副腎皮質刺激ホルモン(ACTH)、および視床下部副腎皮質刺激ホルモン放出ホルモン(CRH)のレベルを低下させました .

神経炎症の抑制

イソフラキシジンは、CUMSマウスの海馬における腫瘍壊死因子(TNF)-α、インターロイキン(IL)-1β、およびIL-6の発現を抑制します。 これは、海馬におけるCUMS誘導の核因子κB(NF-κB)とNOD様受容体タンパク質3(NLRP3)インフラマソームの活性化を阻害します .

作用機序

Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a hydroxy coumarin with several biological and pharmacological activities . This article will explore the mechanism of action of Isofraxidin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Isofraxidin’s primary targets include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Vascular Endothelial Growth Factor A (VEGFA) . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals . VEGFA is a signal protein produced by cells that stimulates the formation of blood vessels .

Mode of Action

Isofraxidin interacts with its targets, leading to significant changes. It inhibits the expression of NF-κB, thereby exerting anti-diabetic, antilipidemic, and antioxidant effects . Docking analysis showed excellent binding affinity of Isofraxidin by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-κB .

Biochemical Pathways

Isofraxidin affects several biochemical pathways. It improves the antioxidant enzymatic system, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), reducing the level of oxidative stress . It also impacts the lipidemic function, showing hypolipidemic action by reducing Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoproteins cholesterol (LDL-c), and increasing High-Density Lipoprotein cholesterol (HDL-c) .

Pharmacokinetics

Isofraxidin exhibits a unique pharmacokinetic profile with rapid absorption after oral uses, leading to different pharmacological effects . .

Result of Action

The action of Isofraxidin results in improved blood glucose level and plasma insulin level . It also shows renal protective action by reducing Blood Urea Nitrogen (BUN), Serum Creatinine (SCR), and Galactose Single Point (GSP), and restoring the damaged architecture of kidney tissues .

Action Environment

The action, efficacy, and stability of Isofraxidin can be influenced by various environmental factors.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197557 | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486-21-5 | |

| Record name | Isofraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isofraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFRAXIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

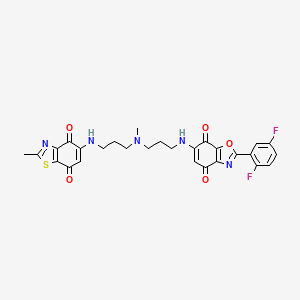

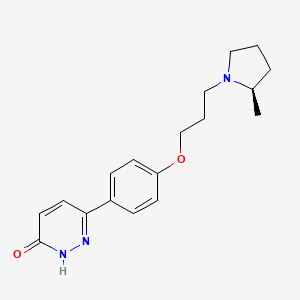

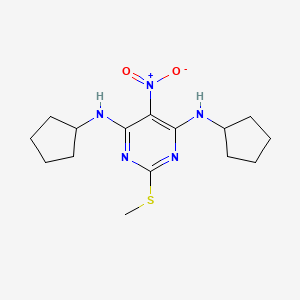

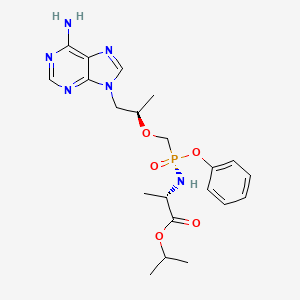

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

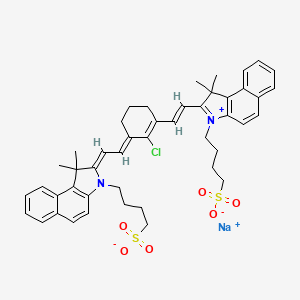

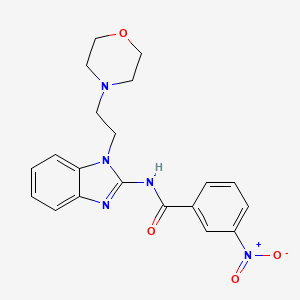

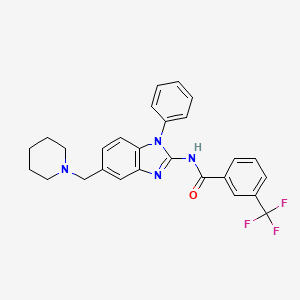

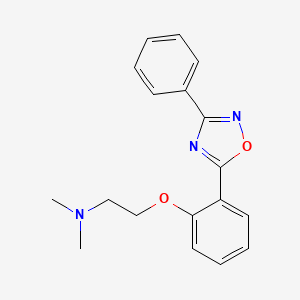

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)